![molecular formula C3H3N5O5 B14318779 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole CAS No. 109299-62-9](/img/structure/B14318779.png)
2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
The synthesis of 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole typically involves the [3+2] cycloaddition reaction between alkynes and azides. . The reaction conditions can be optimized to achieve high yields and selectivity for the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its unique structural features.
Industry: It is used in the development of advanced materials, such as high-energy materials and explosives
Wirkmechanismus
The mechanism of action of 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The triazole ring can also engage in hydrogen bonding and π-π interactions, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole include other triazole derivatives, such as:
1,2,3-Triazole: A simpler triazole with three nitrogen atoms and no additional functional groups.
4,5-Dinitro-1,2,3-triazole: Similar to the compound of interest but lacks the methyl group.
2-Methyl-4-nitro-1,2,3-triazole: Contains only one nitro group and a methyl group. The uniqueness of this compound lies in its combination of nitro and methyl groups, which confer distinct chemical and biological properties .
Eigenschaften
109299-62-9 | |
Molekularformel |
C3H3N5O5 |
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
2-methyl-4,5-dinitro-1-oxidotriazol-1-ium |
InChI |
InChI=1S/C3H3N5O5/c1-5-4-2(7(10)11)3(6(5)9)8(12)13/h1H3 |
InChI-Schlüssel |
NGLWECRWOUVRTR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(C(=[N+]1[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.